5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-7-5-9(8(2)18-7)10(16)6-15-13(17)11-3-4-12(14)19-11/h3-5,10,16H,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJTNZOZQEZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-furanmethanol to produce 5-bromo-2-furanmethanol. This intermediate is then reacted with 2,5-dimethylfuran under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally friendly is crucial for sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Key Features :
- Furan Rings: Two furan rings are present: one brominated at the 5-position (furan-2-carboxamide) and a 2,5-dimethyl-substituted furan in the ethanolamine side chain.
- Substituent Diversity : The dimethylfuran group introduces steric bulk and lipophilicity compared to simpler alkyl or aryl substituents.
The compound belongs to a class of brominated furan carboxamides, which are often studied for their pharmacological or material science applications. Below is a comparative analysis with structurally related analogs (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated formula based on structural analogy; †Calculated using standard atomic weights.
Key Findings :
Substituent-Driven Properties: The target compound’s 2,5-dimethylfuran-3-yl group distinguishes it from analogs with halogenated aryl (e.g., 730986-76-2 ) or allyloxy-phenyl (e.g., 881549-60-6 ) substituents. This group likely increases steric hindrance and lipophilicity, which could influence membrane permeability in biological systems.
Hydrogen-Bonding Potential: The hydroxyl group in the target compound’s ethanolamine side chain provides an additional hydrogen-bond donor compared to non-hydroxylated analogs (e.g., 544460-95-9 ). This feature may improve solubility or interaction with polar targets.
Molecular Weight and Complexity :
- The target compound (~375 g/mol) is heavier than 881549-60-6 (322 g/mol) , primarily due to the dimethylfuran and hydroxyl groups. Higher molecular weight may impact pharmacokinetics in drug discovery contexts.
Synthetic Accessibility :
- Analogs like 544460-95-9 (simpler ethyl-phenyl linker) are likely easier to synthesize than the target compound, which requires introducing both dimethylfuran and hydroxyl groups.
Biological Activity
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a synthetic compound notable for its unique structural features, including a bromine atom and a furan derivative. Its molecular formula is . This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Structural Characteristics
The compound features:
- Bromine atom at the 5-position of the furan ring.
- Hydroxyethyl group that connects to a 2,5-dimethylfuran moiety.
- Pyridine ring , enhancing its reactivity and biological potential.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antidiabetic Properties
A patent describes the compound's potential as an anti-diabetic agent, particularly in treating type 2 diabetes and related metabolic disorders. The compound is believed to modulate metabolic pathways that enhance insulin sensitivity and glucose uptake in cells .
Cytoprotective Effects
In studies involving human colon fibroblast cells (CCD-18Co), the compound demonstrated cytoprotective effects against DNA and mitochondrial damage induced by carcinogens. The pretreatment with this compound reduced DNA strand breaks and preserved mitochondrial membrane potential .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Specific Enzymes : The compound may interact with enzymes involved in glucose metabolism.
- Reduction of Oxidative Stress : It appears to mitigate nitrosative stress rather than oxidative stress, which is crucial for its protective effects against cellular damage .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-bromo-2-furanmethanol | Contains furan and bromine | Simpler structure without pyridine |
| 2,5-dimethylfuran | Furan derivative | Lacks functional groups present in target |
| 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | Similar pyridine structure | Lacks the furan moiety |
The combination of both bromine and furan moieties in this compound enhances its reactivity and potential biological activity compared to similar compounds .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antidiabetic Activity : Clinical trials are ongoing to assess its efficacy in improving glycemic control among diabetic patients.
- Cytoprotection : Laboratory studies have shown that the compound significantly reduces markers of cellular damage in fibroblast models exposed to carcinogenic stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
